molecular formula C9H13NO B14855274 3-Amino-5-isopropylphenol

3-Amino-5-isopropylphenol

Cat. No.: B14855274
M. Wt: 151.21 g/mol
InChI Key: LHCLGCXKBDWMTO-UHFFFAOYSA-N
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Description

3-Amino-5-isopropylphenol is an organic compound with the molecular formula C9H13NO It is a derivative of phenol, characterized by the presence of an amino group (-NH2) and an isopropyl group (-CH(CH3)2) attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Amino-5-isopropylphenol can be synthesized through several methods. One common approach involves the nitration of 3-isopropylphenol, followed by reduction of the nitro group to an amino group. The nitration reaction typically uses nitric acid and sulfuric acid as reagents, while the reduction can be achieved using catalytic hydrogenation or chemical reducing agents like tin in hydrochloric acid .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes, optimized for yield and purity. The choice of catalysts and reaction conditions is crucial to ensure efficient production while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-5-isopropylphenol undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be further reduced to form derivatives with different functional groups.

    Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions, such as halogenation or alkylation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin and hydrochloric acid.

    Substitution: Halogenation can be carried out using halogens (Cl2, Br2) in the presence of a catalyst like iron(III) chloride (FeCl3).

Major Products Formed:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or alkylated phenols.

Scientific Research Applications

3-Amino-5-isopropylphenol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-Amino-5-isopropylphenol exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors involved in inflammatory pathways, contributing to its anti-inflammatory effects .

Comparison with Similar Compounds

    3-Isopropylphenol: Lacks the amino group, resulting in different chemical properties and reactivity.

    4-Amino-3-isopropylphenol: Similar structure but with the amino group in a different position, leading to variations in reactivity and applications.

    2-Amino-5-isopropylphenol: Another isomer with distinct chemical behavior due to the position of the amino group.

Uniqueness: Its combination of functional groups makes it a versatile compound for various chemical transformations and research applications .

Properties

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

3-amino-5-propan-2-ylphenol

InChI

InChI=1S/C9H13NO/c1-6(2)7-3-8(10)5-9(11)4-7/h3-6,11H,10H2,1-2H3

InChI Key

LHCLGCXKBDWMTO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=CC(=C1)O)N

Origin of Product

United States

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